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Core Science & Biosynthesis

Foundational

In-Depth Analytical Profiling of Methyl 3-chloro-6-iodopyrazine-2-carboxylate: Exact Mass, Molecular Weight, and Structural Validation

Executive Summary Methyl 3-chloro-6-iodopyrazine-2-carboxylate (CAS: 2119746-38-0) is a highly functionalized, di-halogenated heterocyclic building block critical to modern drug discovery and agrochemical development[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-chloro-6-iodopyrazine-2-carboxylate (CAS: 2119746-38-0) is a highly functionalized, di-halogenated heterocyclic building block critical to modern drug discovery and agrochemical development[1]. Because pyrazine scaffolds are ubiquitous in bioactive compounds (e.g., pyrazinamide derivatives)[2], the orthogonal reactivity of the C3-chlorine and C6-iodine atoms makes this molecule an ideal precursor for regioselective cross-coupling.

However, the synthesis and functionalization of polyhalogenated pyrazines are prone to dehalogenation and regioisomeric side reactions. Therefore, rigorous analytical validation is required. This whitepaper provides an authoritative guide to the physicochemical properties of Methyl 3-chloro-6-iodopyrazine-2-carboxylate, detailing the causality behind exact mass determination, isotopic signature analysis, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its structural confirmation.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In synthetic chemistry, a fundamental distinction must be made between Molecular Weight (Nominal/Average Mass) and Exact Mass (Monoisotopic Mass) [3].

  • Molecular Weight is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. This value is strictly used for stoichiometric calculations (e.g., determining molarity or reaction equivalents).

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 127I ). This theoretical value is the benchmark for HRMS analysis[3].

For Methyl 3-chloro-6-iodopyrazine-2-carboxylate ( C6​H4​ClIN2​O2​ ), the presence of heavy halogens significantly diverges the average molecular weight from the exact mass.

Table 1: Mass Properties of Methyl 3-chloro-6-iodopyrazine-2-carboxylate
PropertyValueCalculation BasisApplication
Chemical Formula C6​H4​ClIN2​O2​ N/AElemental composition[1]
Nominal Mass 298 DaSum of integer mass numbersLow-resolution MS (e.g., Quadrupole)
Molecular Weight 298.47 g/mol Average atomic masses (Cl: 35.45, I: 126.90)Stoichiometry & Reagent weighing[1]
Exact Mass 297.9006 DaMonoisotopic masses ( 35Cl : 34.9688, 127I : 126.9045)HRMS theoretical target[3]
[M+H]+ Exact Mass 298.9079 DaExact Mass + Proton ( 1H : 1.0073 Da)ESI+ HRMS Detection

High-Resolution Mass Spectrometry (HRMS) Workflow

To confirm the synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate, HRMS is the gold standard[4]. Low-resolution mass spectrometry cannot resolve isobaric interferences (compounds with the same nominal mass but different elemental compositions). According to the American Society for Mass Spectrometry (ASMS) guidelines, a mass error of less than 5 parts per million (ppm) is required to unambiguously confirm an elemental formula[5].

Causality in Method Development
  • Ionization Choice (ESI+): Electrospray Ionization in positive mode (ESI+) is selected because the pyrazine ring contains two nitrogen atoms with basic lone pairs. The addition of 0.1% formic acid to the mobile phase forces the protonation of these nitrogens, generating a robust [M+H]+ ion.

  • Analyzer Choice (Orbitrap/TOF): Time-of-Flight (TOF) or Orbitrap analyzers are required to achieve a resolving power ( R ) greater than 70,000, which is necessary to separate the target analyte's isotopic fine structure from background matrix noise[4].

Step-by-Step Self-Validating LC-HRMS Protocol

This protocol is designed as a self-validating system. It utilizes an internal "lock mass" to continuously calibrate the instrument during the run, ensuring that any instrumental drift automatically invalidates the data rather than producing a false positive.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute 1:1000 in 50:50 Methanol/Water to achieve a 1 µg/mL working solution.

  • Blank Subtraction: Inject a solvent blank (50:50 Methanol/Water) prior to the sample. The data system must automatically subtract background ions to prevent carryover contamination.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Lock Mass Calibration: Continuously infuse Leucine Enkephalin ( [M+H]+ exact mass = 556.2771 Da) as a lock mass. The software must dynamically adjust the mass axis. If the lock mass deviates by >2 ppm, the run is flagged as invalid.

  • Data Acquisition: Scan from m/z 100 to 1000 with a resolution of 70,000 (at m/z 200).

  • Mass Error Calculation: Calculate the absolute mass accuracy: Δm/z=m/zexperimental​−m/zcalculated​ [3]. The result must be ≤5 ppm.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Protonation of Pyrazine N) B->C D HRMS Detection (Orbitrap/TOF, R > 70,000) C->D E Data Processing (Exact Mass & Isotopic Pattern) D->E F Validation (Mass Error < 5 ppm) E->F

Fig 1. Step-by-step LC-HRMS analytical workflow for exact mass determination.

Isotopic Signature Analysis (The Halogen Effect)

Beyond the exact mass of the monoisotopic peak, the trustworthiness of the HRMS data relies heavily on isotopic pattern matching . Methyl 3-chloro-6-iodopyrazine-2-carboxylate contains two halogens with distinct isotopic behaviors:

  • Iodine (I): Iodine is strictly monoisotopic ( 127I abundance is 100%). It does not create an M+2 peak, but its massive mass defect significantly shifts the exact mass away from the nominal mass.

  • Chlorine (Cl): Chlorine exists naturally as two stable isotopes: 35Cl (approx. 75.8%) and 37Cl (approx. 24.2%).

The Causal Result: The [M+H]+ signal will not appear as a single peak. It will manifest as a highly specific doublet separated by exactly 1.997 Da (the mass difference between 37Cl and 35Cl ). The intensity ratio of these peaks will be approximately 3:1. If an experimental spectrum yields the correct exact mass (298.9079 Da) but lacks the 3:1 M+2 peak at 300.9049 Da, the compound is not chlorinated, and the synthesis has failed.

Orthogonal Validation in Synthetic Workflows

In drug development, Methyl 3-chloro-6-iodopyrazine-2-carboxylate is rarely the final product; it is a scaffold[2]. The exact mass is a critical tracking parameter during sequential cross-coupling reactions.

Because the carbon-iodine (C-I) bond is weaker and more reactive toward oxidative addition than the carbon-chlorine (C-Cl) bond, Palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) will occur regioselectively at the C6 position. HRMS is used to validate this regioselectivity by tracking the exact mass shift corresponding to the loss of Iodine (-126.9 Da) and the addition of the coupling partner.

Reactivity_Pathway A Methyl 3-chloro-6-iodopyrazine-2-carboxylate Exact Mass: 297.9006 Da B Pd-Catalyzed Cross-Coupling (Regioselective at C6-I) A->B C C6-Substituted Product (Mass shift: +R - 126.9 Da) B->C D Nucleophilic Substitution (Regioselective at C3-Cl) C->D E C3,C6-Disubstituted Product (Mass shift: +Nu - 34.9 Da) D->E

Fig 2. Regioselective functionalization pathway demonstrating the mass shifts monitored by HRMS.

By integrating exact mass determination, strict isotopic pattern matching, and self-validating LC-HRMS protocols, researchers can ensure absolute structural integrity when utilizing Methyl 3-chloro-6-iodopyrazine-2-carboxylate in complex synthetic pipelines.

References

  • Title: High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: Journal of Chemical Education (ACS Publications) URL: [Link][3]

  • Title: A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations Source: National Institutes of Health (PMC) URL: [Link][5]

  • Title: Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome Source: National Institutes of Health (PMC) URL: [Link][4]

  • Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: National Institutes of Health (PMC) URL: [Link][2]

Sources

Exploratory

Comprehensive Safety Data and Handling Protocol: Methyl 3-chloro-6-iodopyrazine-2-carboxylate in Advanced API Synthesis

Executive Summary & Chemical Identity In modern pharmaceutical development, dihalogenated pyrazines serve as highly versatile linchpins for the synthesis of complex active pharmaceutical ingredients (APIs), including kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern pharmaceutical development, dihalogenated pyrazines serve as highly versatile linchpins for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and heterocyclic arotinoids [2]. Methyl 3-chloro-6-iodopyrazine-2-carboxylate (CAS: 2119746-38-0) is a premium bifunctional scaffold. Its value lies in the differential reactivity of its halogens, allowing for sequential, highly regioselective cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) reactions.

However, the very structural features that make this compound synthetically valuable—its electron-deficient heteroaromatic core and reactive carbon-halogen bonds—also render it a significant occupational hazard. As a Senior Application Scientist, I have designed this technical guide to synthesize rigorous safety data sheet (SDS) parameters with field-proven handling methodologies, ensuring that your laboratory can leverage this scaffold safely and effectively.

Table 1: Chemical Identity & Core Parameters
ParameterSpecification
Chemical Name Methyl 3-chloro-6-iodopyrazine-2-carboxylate
CAS Registry Number 2119746-38-0
Molecular Formula C6​H4​ClIN2​O2​
Molecular Weight 298.47 g/mol
Structural Features Pyrazine ring, C-2 methyl ester, C-3 chloro, C-6 iodo
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light [1]

Structural Reactivity Profile & Hazard Implications

To handle a chemical safely, one must understand the causality behind its reactivity. The hazards associated with Methyl 3-chloro-6-iodopyrazine-2-carboxylate are directly tied to its molecular architecture:

  • Electrophilicity and Tissue Irritation: The pyrazine ring is inherently electron-deficient. The addition of the C-2 methyl ester (an electron-withdrawing group) further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the C-3 position highly susceptible to nucleophilic attack. Biologically, this means the compound can readily react with nucleophilic residues (e.g., thiols, amines) in human skin and ocular proteins, resulting in severe irritation and potential sensitization.

  • Halogen Lability: The C-6 iodo bond is relatively weak (bond dissociation energy 238 kJ/mol) compared to the C-3 chloro bond ( 338 kJ/mol). While this is ideal for palladium-catalyzed oxidative addition [3], it also means the compound can degrade under UV light or high heat, releasing toxic iodine gas and hydrogen halides.

Core Safety Data Sheet (SDS) Parameters

The following tables summarize the quantitative and qualitative safety data required for standard operating procedures (SOPs) when handling this compound [1].

Table 2: GHS Classification & Hazard Statements
Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
Specific Target Organ Toxicity Category 3 (Single)H335 May cause respiratory irritation.
Table 3: Precautionary Protocols & PPE Requirements
Protocol TypeDirectiveSelf-Validating Action
Engineering Controls P271: Use only outdoors or in a well-ventilated area.Validation: Ensure fume hood face velocity is calibrated to 100 fpm before opening the reagent bottle.
PPE P280: Wear protective gloves/clothing/eye protection.Validation: Use nitrile gloves (double-gloving recommended). Inspect for micro-tears prior to handling.
First Aid (Eyes) P305+P351+P338: Rinse cautiously with water.Validation: Locate the nearest eyewash station and verify water flow before beginning the experiment.

Experimental Workflows: Regioselective Functionalization & Safe Handling

The most common application for this scaffold is the sequential functionalization of the C-6 and C-3 positions. The protocol below details a regioselective Suzuki-Miyaura cross-coupling at the C-6 position, integrating safety validations into every step [2, 3].

Protocol: Regioselective C-6 Arylation via Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C-6 iodo position while preserving the C-3 chloro group for subsequent SN​Ar functionalization.

  • Step 1: Reagent Preparation (Inert Atmosphere)

    • Action: Charge a flame-dried Schlenk flask with Methyl 3-chloro-6-iodopyrazine-2-carboxylate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

    • Causality & Safety: Conduct strictly inside a fume hood. Pd(PPh3​)4​ is light- and air-sensitive. Handling under argon prevents catalyst deactivation and minimizes respiratory exposure (H335) to toxic fine powders.

  • Step 2: Solvent & Base Addition

    • Action: Add degassed 1,4-dioxane and an aqueous solution of Na2​CO3​ (2.0 equiv).

    • Causality & Safety: Degassing the solvents prevents O2​ -mediated homocoupling of the boronic acid. The biphasic system ensures base availability for the transmetalation step without hydrolyzing the sensitive C-2 methyl ester.

  • Step 3: Thermal Activation & Monitoring

    • Action: Heat the reaction mixture to 80°C for 4-6 hours. Monitor progression via LC-MS.

    • Causality & Safety: The weaker C-I bond ensures that oxidative addition occurs exclusively at C-6. Safety Validation: Use an oil bath with a secondary digital temperature probe. Halogenated pyrazines can decompose exothermically if subjected to extreme thermal stress.

  • Step 4: Quenching and Workup

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with distilled water.

    • Causality & Safety:Waste Protocol Validation: The aqueous layer contains heavy metal Palladium waste and boron salts. It must be segregated into clearly labeled "Aqueous Heavy Metal/Halogenated Waste" containers, separate from standard organic waste, to prevent cross-reactivity.

Workflow & Hazard Mitigation Visualization

The following diagram maps the logical progression of the regioselective functionalization workflow, highlighting the critical safety checkpoints required to maintain a self-validating experimental system.

Workflow SM Methyl 3-chloro-6-iodopyrazine-2-carboxylate (Highly Electrophilic Scaffold) Safety1 Safety Check: Fume Hood & PPE (Mitigates H315, H319, H335) SM->Safety1 Coupling Pd-Catalyzed Suzuki Coupling (Regioselective at C-6 Iodo) Safety1->Coupling Intermediate C-6 Functionalized Intermediate (Retains C-3 Chloro) Coupling->Intermediate Safety2 Safety Check: Segregate Pd Waste (Heavy Metal Disposal Protocol) Intermediate->Safety2 SNAr Nucleophilic Aromatic Substitution (Targeting C-3 Chloro) Safety2->SNAr Final Advanced API Scaffold SNAr->Final

Caption: Regioselective functionalization workflow and critical safety checkpoints for dihalopyrazines.

Spill Management & Waste Disposal Protocols

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Solid Spills: Do not sweep dry. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to prevent dust generation (mitigating H335). Carefully collect using a spark-proof spatula and place into a sealed, labeled hazardous waste container.

  • Solution Spills: Absorb liquid with an inert material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Decontamination: Wash the spill area thoroughly with a mild alkaline detergent solution to neutralize any residual electrophilic species, followed by copious amounts of water.

References

  • BLD Pharm. "2089377-40-0 | Methyl 3-chloro-6-methylpyrazine-2-carboxylate | BLD Pharm" (Contains related hazard and SDS data for CAS 2119746-38-0). BLD Pharm.
  • National Institutes of Health (NIH). "Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs." PubMed Central (PMC).
  • National Institutes of Health (NIH). "Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids." PubMed Central (PMC).
Foundational

An In-depth Technical Guide to Methyl 3-chloro-6-iodopyrazine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of a Novel Heterocyclic Building Block Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a halogenated pyrazine derivative that, w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Novel Heterocyclic Building Block

Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a halogenated pyrazine derivative that, while not having a readily available CAS registry number, represents a potentially valuable scaffold in medicinal chemistry and drug discovery. The pyrazine ring is a key component in numerous biologically active compounds, exhibiting a wide range of pharmaceutical activities including anti-inflammatory, anticancer, antidiabetic, and diuretic properties.[1] The strategic placement of chloro and iodo substituents on the pyrazine core of this molecule offers multiple reaction sites for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

This technical guide provides a comprehensive overview of Methyl 3-chloro-6-iodopyrazine-2-carboxylate, including a proposed synthetic route, its expected physicochemical properties, and its potential applications in the field of drug development. The information presented herein is based on established synthetic methodologies for related halogenated pyrazine derivatives and the known biological significance of the pyrazine scaffold.

Proposed Synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate

The synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate can be envisioned as a multi-step process starting from commercially available precursors. A plausible synthetic pathway involves the initial chlorination of an amino-pyrazine ester, followed by a Sandmeyer-type reaction to introduce the iodo group.

Synthetic Workflow Diagram

Synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate start Methyl 3-aminopyrazine-2-carboxylate step1 Chlorination with NCS start->step1 intermediate Methyl 3-amino-6-chloropyrazine-2-carboxylate step1->intermediate step2 Diazotization & Iodination (Sandmeyer-type reaction) intermediate->step2 product Methyl 3-chloro-6-iodopyrazine-2-carboxylate step2->product Derivatization of Methyl 3-chloro-6-iodopyrazine-2-carboxylate start Methyl 3-chloro-6-iodopyrazine-2-carboxylate suzuki Suzuki Coupling (at C6-I) start->suzuki sonogashira Sonogashira Coupling (at C6-I) start->sonogashira amide Amide Formation (at C2-ester) start->amide product1 6-Aryl-3-chloropyrazine derivative suzuki->product1 product2 6-Alkynyl-3-chloropyrazine derivative sonogashira->product2 product3 3-Chloro-6-iodopyrazine carboxamide derivative amide->product3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 6-Iodopyrazine Derivatives

An Application Guide for Researchers Introduction: The Strategic Importance of Aminopyrazines In the landscape of modern drug discovery and materials science, the pyrazine core is a privileged scaffold. Its unique electr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Aminopyrazines

In the landscape of modern drug discovery and materials science, the pyrazine core is a privileged scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have made pyrazine derivatives indispensable. The introduction of an amino group onto this heterocyclic core, specifically creating C-N bonds, unlocks a vast chemical space for generating novel pharmaceutical candidates and functional materials.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides and a wide array of amine coupling partners under relatively mild conditions.[3] For substrates like 6-iodopyrazines, which are electron-deficient and prone to catalyst inhibition, the Buchwald-Hartwig reaction provides a robust and reliable synthetic route where classical methods like nucleophilic aromatic substitution (SNAr) often fail.

However, the application of this methodology to heteroaromatic systems, particularly N-containing heterocycles like pyrazines, is not without its challenges. The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, effectively acting as a catalyst poison and impeding the reaction.[4] This guide provides a deep dive into the mechanistic nuances, key parameter optimization, and field-proven protocols to successfully navigate the Buchwald-Hartwig amination of 6-iodopyrazine derivatives.

Part 1: Mechanistic Underpinnings of the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined elementary steps.[5][6]

  • Activation of the Precatalyst: The journey begins with the in situ generation of the active LPd(0) catalyst from a more stable Pd(II) precatalyst (like Pd(OAc)₂) or a pre-formed palladacycle. This reduction is often facilitated by the amine or phosphine ligand present in the reaction mixture.[2][5] The use of well-defined, air-stable precatalysts is highly recommended as they provide more reliable and reproducible formation of the active catalytic species.[7][8]

  • Oxidative Addition: The 6-iodopyrazine (Ar-I) reacts with the electron-rich Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and the oxidation of palladium from Pd(0) to a Pd(II) species.[1] For aryl halides, the reactivity order for oxidative addition is generally I > Br > OTf > Cl, making iodo-derivatives highly reactive substrates.[5][9] This step is often the rate-determining step of the entire cycle.[10][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido intermediate. The choice and strength of the base are critical at this stage to ensure efficient deprotonation without degrading sensitive functional groups.[5]

  • Reductive Elimination: This is the final, bond-forming step. The newly formed C-N bond is created as the aminopyrazine product is expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_precatalyst Catalyst Activation Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Complex (L-Pd(II)-Ar(X)) Pd0->OxAdd Ar-I (6-Iodopyrazine) Amido Palladium-Amido Complex (L-Pd(II)-Ar(NR'R'')) OxAdd->Amido + Amine (HNR'R'') - HX (via Base) Amido:e->Pd0:w Reductive Elimination Product_out Product Ar-NR'R'' Amido->Product_out Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precatalyst->Pd0 Reduction

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Optimizing Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 6-iodopyrazines hinges on the careful selection and optimization of several key parameters. The electron-deficient nature of the pyrazine ring and its potential for catalyst inhibition necessitate a well-tuned catalytic system.

ParameterRecommended Choices & RationaleField-Proven Insights
Palladium Source Precatalysts (G3, G4): Highly recommended for reproducibility.[8] Pd₂(dba)₃, Pd(OAc)₂: Common, cost-effective choices but can be less reliable for generating the active catalyst.[5][7]Precatalysts avoid the often-unreliable in situ reduction of Pd(II) sources, leading to cleaner reactions and lower catalyst loadings. The G4 precatalyst is particularly advantageous as it generates a more benign N-methylcarbazole byproduct.[8]
Ligand Bulky Biaryl Monophosphines: XPhos, RuPhos, BrettPhos, SPhos.[12] Bidentate Ligands: Xantphos, BINAP.[1][13][14]This is the most critical variable. For challenging heteroaryl substrates, bulky, electron-rich monophosphine ligands are often superior.[6] They promote the formation of a highly reactive monoligated Pd(0) species, accelerate reductive elimination, and sterically shield the palladium center from being poisoned by the pyrazine nitrogen.[9][12]
Base Strong Bases: NaOtBu, KOtBu, LHMDS.[5] Weaker Inorganic Bases: Cs₂CO₃, K₃PO₄.[15]Strong bases like NaOtBu often give faster reactions but can be incompatible with sensitive functional groups like esters.[2] For substrates with base-labile groups, starting with Cs₂CO₃ or K₃PO₄ is a prudent choice, though it may require higher temperatures.[15]
Solvent Aprotic, Anhydrous Solvents: Toluene, 1,4-Dioxane, THF, CPME.[5][16]Toluene and 1,4-dioxane are the most common and effective solvents.[4] All solvents must be rigorously dried and degassed. Oxygen is detrimental to the palladium catalyst. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to palladium.[5]
Temperature 80 - 110 °C This is a typical range for these couplings.[4][5] If a reaction is sluggish with a weaker base, increasing the temperature is often effective. Conversely, if catalyst decomposition (formation of palladium black) is observed, the temperature should be lowered.[4]

Part 3: Experimental Protocols

Safety Precaution: The Buchwald-Hartwig amination involves air- and moisture-sensitive reagents. All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Glassware should be oven- or flame-dried prior to use. Solvents must be anhydrous and degassed.

Protocol 1: General Procedure for Reaction Screening

This protocol provides a robust starting point for coupling a 6-iodopyrazine derivative with a primary or secondary amine.

Reagents & Stoichiometry:

  • 6-Iodopyrazine derivative: 1.0 mmol (1.0 equiv)

  • Amine: 1.2 mmol (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3): 0.02 mmol (2 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃): 2.0 mmol (2.0 equiv)

  • Anhydrous, Degassed Toluene: 10 mL (to make a 0.1 M solution)

Experimental Workflow:

experimental_workflow cluster_setup I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification A To an oven-dried Schlenk flask, add 6-iodopyrazine, base, and palladium precatalyst. B Evacuate and backfill the flask with N₂/Ar (3x). A->B C Add anhydrous, degassed toluene via syringe. B->C D Add the amine (liquid or dissolved in a small amount of toluene) via syringe. C->D E Heat the reaction mixture to 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS periodically. E->F G Cool reaction to room temperature. F->G H Dilute with ethyl acetate and filter through a pad of Celite®. G->H I Wash the filtrate with water and then brine. H->I J Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. I->J K Filter and concentrate under reduced pressure. J->K L Purify the crude product by flash column chromatography. K->L

Figure 2: A standardized workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-iodopyrazine derivative (1.0 equiv), the base (2.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 or dissolved in a minimal amount of anhydrous toluene and added as a solution.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[4]

Part 4: Troubleshooting and Expert Recommendations

Even with optimized protocols, challenges can arise. Below are common issues and their solutions based on extensive field experience.

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: The pyrazine nitrogen is inhibiting the palladium. 2. Inactive Catalyst: Insufficiently strong base or poor quality precatalyst. 3. Poor Reagent Quality: Presence of oxygen or moisture.1. Switch to a bulkier ligand (e.g., from Xantphos to XPhos or RuPhos) to sterically hinder pyridine coordination.[4] 2. If using a weak base (Cs₂CO₃), switch to a stronger base (NaOtBu). Ensure your precatalyst is from a reliable source. 3. Use freshly dried and degassed solvents and high-purity reagents. Ensure your inert atmosphere is robust.[4]
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The reaction temperature may be too high. 2. Insufficient Ligand: The Pd(0) species is not adequately stabilized.1. Lower the reaction temperature to 80-90 °C and increase the reaction time.[4] 2. Ensure the correct ligand-to-palladium ratio is used (typically 1:1 to 2:1 for precatalysts, and 2:1 to 3:1 for sources like Pd₂(dba)₃).
Side Product: Hydrodehalogenation (Iodine replaced by H) 1. Presence of a Hydrogen Source: Often traces of water in the reaction. 2. β-Hydride Elimination: A competing pathway, especially with certain amines.[1]1. Rigorously dry all reagents and solvents. 2. This is an inherent mechanistic possibility. Optimizing the ligand and temperature can often favor the desired reductive elimination pathway.
Reaction Stalls After Initial Conversion 1. Catalyst has died over time. 2. Reagent Insolubility: The base or starting materials are not fully dissolved.1. This points to slow decomposition or poisoning. Systematically screen different ligands and bases to find a more stable catalytic system.[4] 2. Ensure vigorous stirring. If solubility is an issue, consider switching to a more polar solvent like 1,4-dioxane.[4]

Expert Recommendation: When optimizing a new transformation, adopt a systematic approach. Change only one variable at a time (e.g., screen a panel of three different ligands while keeping the base and solvent constant). This methodical process is the most efficient way to identify the optimal conditions for your specific substrate combination.[7]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition | Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Amidation and Amination of 8-Iodopurine | Request PDF. Available at: [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). Available at: [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: [Link]

Sources

Application

The Strategic Application of Methyl 3-Chloro-6-iodopyrazine-2-carboxylate in Modern Kinase Inhibitor Discovery

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern oncology and immuno-oncology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern oncology and immuno-oncology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocycles, such as pyrazines, have proven to be particularly fruitful scaffolds.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile bioisostere for the adenine ring of ATP. This structural mimicry allows pyrazine-based inhibitors to effectively compete for the ATP-binding site of kinases, leading to the modulation of their catalytic activity.[2] The strategic placement of nitrogen atoms in the pyrazine ring can also facilitate crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.[3] The development of pyrazine-containing drugs such as the anti-tuberculosis agent Pyrazinamide highlights the clinical relevance of this scaffold.[4]

This guide focuses on a highly functionalized and strategically designed starting material, methyl 3-chloro-6-iodopyrazine-2-carboxylate , and its applications in the discovery of novel kinase inhibitors. The presence of two distinct halogen atoms at the C3 and C6 positions, along with a carboxylate group at C2, provides a rich platform for combinatorial diversification and the exploration of structure-activity relationships (SAR).

Advantages of Methyl 3-Chloro-6-iodopyrazine-2-carboxylate as a Synthetic Building Block

The unique substitution pattern of methyl 3-chloro-6-iodopyrazine-2-carboxylate offers several distinct advantages for medicinal chemists:

  • Orthogonal Reactivity: The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, compared to the more robust carbon-chlorine bond. This enables the introduction of a diverse range of substituents at the C6 position while leaving the C3 chloro atom intact for subsequent functionalization.[5]

  • Vectorial Diversity: The ability to selectively functionalize the C6 and C3 positions allows for the exploration of chemical space in distinct vectors. This is crucial for optimizing interactions with different pockets within the kinase active site, such as the solvent-exposed region and the hydrophobic pocket.

  • Modulation of Physicochemical Properties: The substituents introduced at the C3 and C6 positions can be tailored to fine-tune the physicochemical properties of the final compounds, including solubility, lipophilicity, and metabolic stability, which are critical for drug-like properties.

  • Access to Multiple Kinase Targets: The pyrazine scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[6][7][8][9] The versatility of methyl 3-chloro-6-iodopyrazine-2-carboxylate allows for the rapid generation of libraries of compounds for screening against a wide range of kinase targets.

Synthetic Protocols for the Derivatization of Methyl 3-Chloro-6-iodopyrazine-2-carboxylate

The following protocols provide detailed, step-by-step methodologies for the most common and impactful cross-coupling reactions utilized in the derivatization of methyl 3-chloro-6-iodopyrazine-2-carboxylate.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation or heteroarylation of the C6 position of methyl 3-chloro-6-iodopyrazine-2-carboxylate.[10][11][12]

Reaction Scheme:

Materials:

  • Methyl 3-chloro-6-iodopyrazine-2-carboxylate

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Schlenk tube or microwave vial

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial, add methyl 3-chloro-6-iodopyrazine-2-carboxylate (1 equivalent), the aryl or heteroaryl boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, or irradiate in a microwave reactor at 120-150 °C for 20-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-chloro-6-(aryl/heteroaryl)pyrazine-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere preserves the catalyst's activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.

Parameter Typical Conditions Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)PdCl₂(dppf) is often more robust and effective for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is a stronger base and can be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane, Toluene, DME/H₂OThe choice of solvent can impact reaction temperature and solubility.
Temperature 80-150 °CHigher temperatures are often required for less reactive aryl chlorides.
Protocol 2: Sonogashira Coupling at the C6 Position

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further derivatization or for their role as linkers in inhibitor design.[13][14][15][16]

Reaction Scheme:

Materials:

  • Methyl 3-chloro-6-iodopyrazine-2-carboxylate

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Schlenk tube

  • Nitrogen or Argon source

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add methyl 3-chloro-6-iodopyrazine-2-carboxylate (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (1.5 mol%).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3 equivalents).

  • Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]

  • Amine Base: The amine base serves both as a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the hydrogen halide formed during the reaction.

Protocol 3: Buchwald-Hartwig Amination at the C3 or C6 Position

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[17][18][19] While the C6-I bond is more reactive, with the appropriate choice of catalyst and conditions, amination at the C3-Cl position can also be achieved after the C6 position has been functionalized.

Reaction Scheme (at C6):

Materials:

  • Methyl 3-chloro-6-iodopyrazine-2-carboxylate (or its C6-derivatized analogue for C3 amination)

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (2-6 mol%)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-2 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or glovebox

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to a Schlenk tube.

  • Add the pyrazine substrate (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands is crucial for the success of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which forms the C-N bond, and stabilize the palladium catalyst.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile in the reaction.

Kinase Inhibition Assays: Evaluating the Biological Activity of Synthesized Compounds

Once a library of compounds has been synthesized from methyl 3-chloro-6-iodopyrazine-2-carboxylate, their biological activity must be assessed. In vitro kinase assays are a fundamental tool for determining the potency and selectivity of potential inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer.

    • In a 384-well plate, add a small volume of the synthesized inhibitor at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualizing Workflows and Pathways

General Synthetic Workflow

G A Methyl 3-chloro-6-iodopyrazine-2-carboxylate B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig Amination (Amine) A->D E C6-Functionalized Intermediate B->E C->E D->E F Buchwald-Hartwig Amination (Amine) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic diversification of methyl 3-chloro-6-iodopyrazine-2-carboxylate.

Simplified Kinase Signaling Pathway

G cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazine-based Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: General mechanism of action for an ATP-competitive kinase inhibitor.

Conclusion

Methyl 3-chloro-6-iodopyrazine-2-carboxylate represents a highly valuable and versatile starting material for the discovery of novel kinase inhibitors. Its pre-installed functional handles and orthogonal reactivity allow for the efficient and systematic exploration of chemical space around the privileged pyrazine scaffold. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this powerful building block in their quest for the next generation of targeted therapies.

References

  • Arwood, T., et al. (2022).
  • Sami Publishing Company. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Ahmad, I., et al. (2023).
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • ResearchGate. (n.d.). Structure-based design, synthesis, and study of pyrazolo[1,5-a][6][7][20]triazine derivatives as potent inhibitors of protein kinase CK2.

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • MDPI. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors.
  • PubMed. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors.
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • BenchChem. (2025). A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Cambridge MedChem Consulting. (2023).
  • CentAUR. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Life Chemicals. (2019).
  • BenchChem. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ResearchGate. (2020).
  • EMBL-EBI. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (CHEMBL4219163). ChEMBL.
  • Google Patents. (2007). Process to prepare substituted imidazopyrazine compounds.
  • RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Methyl 3-chloro-6-iodopyrazine-2-carboxylate synthesis

Welcome to the Technical Support Center for Pyrazine Scaffold Synthesis . This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of Methyl 3-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazine Scaffold Synthesis . This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of Methyl 3-chloro-6-iodopyrazine-2-carboxylate , a highly versatile di-halogenated intermediate used in cross-coupling reactions (e.g., Suzuki, Sonogashira) for pharmaceutical discovery.

Below, you will find a comprehensive troubleshooting guide, causality-driven experimental protocols, and a targeted FAQ section addressing the most common failure points in this specific synthetic workflow.

Workflow Overview: Two-Step Functionalization

The synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate from Methyl 3-aminopyrazine-2-carboxylate requires a delicate balance of electrophilic aromatic substitution and radical-mediated diazonium chemistry.

SynthesisWorkflow SM Methyl 3-aminopyrazine -2-carboxylate Iodination Step 1: Regioselective Iodination Reagents: NIS, DMF Temp: 0°C to RT SM->Iodination Int1 Methyl 3-amino-6-iodo pyrazine-2-carboxylate Iodination->Int1 Warn1 Critical: Maintain 0°C during NIS addition to prevent over-iodination Iodination->Warn1 Sandmeyer Step 2: Sandmeyer Chlorination Reagents: t-BuONO, CuCl2, MeCN Temp: 60-65°C Int1->Sandmeyer Product Methyl 3-chloro-6-iodo pyrazine-2-carboxylate Sandmeyer->Product Warn2 Critical: Use anhydrous MeCN to prevent protodeamination and hydrolysis Sandmeyer->Warn2

Workflow for the synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate.

Part 1: Causality-Driven Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the reaction before proceeding to the next step.

Protocol A: Regioselective Iodination

Objective: Synthesize Methyl 3-amino-6-iodopyrazine-2-carboxylate. Causality: The electron-withdrawing methyl ester at C2 deactivates the pyrazine ring, but the strongly electron-donating amino group at C3 directs electrophilic aromatic substitution to the para-position (C6). Using N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF ensures a controlled release of the iodonium ion ( I+ ), preventing poly-halogenation1[1].

  • Initiation: Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath.

  • Reagent Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Do not add in a single portion to prevent exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot completely disappears and a new, less polar, UV-active spot appears.

  • Quench & Workup: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine species. Extract with EtOAc, wash the organic layer with brine (3x) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Non-Aqueous Sandmeyer Chlorination

Objective: Convert the 3-amino group to a 3-chloro group to yield Methyl 3-chloro-6-iodopyrazine-2-carboxylate. Causality: Traditional Sandmeyer reactions using aqueous NaNO2​ /HCl fail for highly electron-deficient aminopyrazines because the resulting diazonium salt is highly susceptible to nucleophilic attack by water, yielding pyrazinols. By using tert-butyl nitrite ( t -BuONO) as the organic diazotizing agent and anhydrous Copper(II) chloride ( CuCl2​ ) in anhydrous acetonitrile (MeCN), we bypass the aqueous intermediate2[2]. CuCl2​ acts simultaneously as the chloride source and the single-electron transfer (SET) catalyst3[3].

  • Catalyst Preparation: In an oven-dried flask under argon, suspend anhydrous CuCl2​ (1.2 eq) in strictly anhydrous MeCN (0.1 M).

  • Diazotization Setup: Add t -BuONO (1.5 eq) to the suspension and heat the mixture to 60 °C.

  • Substrate Addition: Dissolve Methyl 3-amino-6-iodopyrazine-2-carboxylate (1.0 eq) in a minimal volume of anhydrous MeCN and add it dropwise to the heated mixture over 30 minutes to keep the steady-state concentration of the diazonium intermediate low.

  • Self-Validation: The reaction will evolve N2​ gas. Stir at 65 °C for 2 hours. The cessation of bubbling and a color shift from a dark green/brown suspension to a clear, lighter solution indicates the complete decomposition of the diazonium intermediate.

  • Buffered Quench: Cool to room temperature and quench with saturated aqueous NH4​Cl . Do not use strong acids or bases, as copper salts sensitize the methyl ester to hydrolysis.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Part 2: Troubleshooting & FAQs

Q: Why is my Sandmeyer reaction yielding the deaminated product (Methyl 6-iodopyrazine-2-carboxylate) instead of the chlorinated product? A: This side reaction is known as protodeamination. It occurs when the highly reactive pyrazine radical abstracts a hydrogen atom from the solvent or ambient moisture instead of reacting with the copper-chloride complex. Ensure your acetonitrile is strictly anhydrous. Avoid ethereal solvents like THF entirely, as they act as excellent hydrogen atom donors and will drastically increase protodeamination4[4].

Q: I am observing ester hydrolysis (carboxylic acid formation) during the Sandmeyer workup. What is going wrong? A: Copper salts act as Lewis acids and coordinate with the ester carbonyl, making it highly susceptible to hydrolysis if quenched with strong aqueous acids (like HCl) or bases. Always quench the reaction with a mild, buffered aqueous solution (e.g., saturated NH4​Cl ) and extract immediately with ethyl acetate to separate the product from the aqueous copper phase.

Q: My iodination step has stalled at 70% conversion. Should I heat the reaction to drive it to completion? A: No. Heating pyrazine iodination reactions often leads to non-specific decomposition and poly-halogenation (e.g., iodination at the 5-position). Instead, add an additional 0.1–0.2 equivalents of NIS at room temperature and allow it to stir for an additional 2–4 hours 5[5].

Q: Can I use CuCl (Copper(I) chloride) instead of CuCl2​ (Copper(II) chloride) for the Sandmeyer step? A: For standard anilines, CuCl is typical. However, for highly electron-deficient heteroaromatics like pyrazines, CuCl2​ is vastly superior when paired with t -BuONO. The Cu(II) species facilitates a more efficient ligand transfer to the highly unstable pyrazine radical, suppressing side reactions.

Part 3: Quantitative Condition Optimization

Use the following data tables to benchmark your reaction conditions against field-proven parameters.

Table 1: Optimization of Iodination Conditions for Methyl 3-aminopyrazine-2-carboxylate

ReagentsSolventTemperatureYield (%)Primary Impurity / Failure Mode
I2​ , HIO4​ H2​O /EtOH80 °C35%Ester hydrolysis & decomposition
NIS (1.5 eq)DMF65 °C55%Di-iodination (C5 and C6 positions)
NIS (1.05 eq) DMF 0 °C to RT 88% Trace unreacted SM (Clean profile)

Table 2: Optimization of Sandmeyer Chlorination for Methyl 3-amino-6-iodopyrazine-2-carboxylate

ReagentsSolventTemperatureYield (%)Primary Impurity / Failure Mode
NaNO2​ , HCl, CuCl H2​O 0 °C to RT<10%Pyrazinol formation (Hydrolysis)
t -BuONO, CuCl2​ THF65 °C40%Protodeamination (H-abstraction)
t -BuONO, CuCl2​ Anhydrous MeCN 65 °C 82% None (Optimal conversion)

References

  • WO2014016433A1 - Derivatives of azaindazole or diazaindazole type for treating pain. Google Patents. 1

  • Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. PMC - NIH. 2

  • Efficient Halogenation of 2-Aminopyrazine. Thieme E-Books & E-Journals. 5

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications. 3

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Optimization

Preventing ester hydrolysis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate in basic conditions

Welcome to the Technical Support Center for Methyl 3-chloro-6-iodopyrazine-2-carboxylate handling and functionalization. As a highly functionalized heterocycle, this building block is notorious for premature ester hydrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-chloro-6-iodopyrazine-2-carboxylate handling and functionalization. As a highly functionalized heterocycle, this building block is notorious for premature ester hydrolysis during cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This guide is designed for drug development professionals and synthetic chemists. It provides a mechanistic breakdown of the problem, field-proven troubleshooting FAQs, and a self-validating anhydrous protocol to ensure high-yielding functionalization without ester degradation.

Diagnostic Overview: The Hydrolysis Problem

The core issue with Methyl 3-chloro-6-iodopyrazine-2-carboxylate lies in its extreme electrophilicity. The pyrazine nitrogen atoms exert a strong electron-withdrawing effect via resonance and induction. This effect is further amplified by the adjacent C3-chlorine atom, which draws electron density away from the C2-carbonyl carbon. As a result, the activation energy for nucleophilic attack by hydroxide (or even water under mildly basic conditions) is drastically lowered, making the ester highly prone to spontaneous hydrolysis[1].

When attempting a standard Suzuki-Miyaura coupling at the C6-iodo position, the aqueous bases typically required for boronic acid transmetalation will rapidly saponify the methyl ester into the corresponding pyrazine-2-carboxylic acid[2].

Mechanistic Pathways

G SM Methyl 3-chloro-6-iodopyrazine- 2-carboxylate Cond_Aq Aqueous Base (e.g., K2CO3 / H2O) SM->Cond_Aq Cond_Dry Anhydrous Base (e.g., KF / Dry Dioxane) SM->Cond_Dry Hydrolysis Ester Hydrolysis (Nucleophilic Attack) Cond_Aq->Hydrolysis Coupling Suzuki-Miyaura Coupling (Transmetalation) Cond_Dry->Coupling Prod_Acid Saponified Byproduct (Pyrazine-2-carboxylic acid) Hydrolysis->Prod_Acid Prod_Ester Desired Coupled Product (Intact Methyl Ester) Coupling->Prod_Ester

Caption: Competing pathways: Aqueous hydrolysis vs. anhydrous cross-coupling.

Troubleshooting FAQs

Q: Can I run a standard aqueous Suzuki-Miyaura coupling with this substrate? A: No. Standard biphasic conditions (e.g., K2​CO3​ in THF/H2​O at 80 °C) will result in near-complete saponification of the methyl ester. You must use strictly anhydrous conditions. Boronic esters (e.g., pinacol esters) are preferred over boronic acids to minimize the need for aqueous activation[3],[4].

Q: What is the best base and solvent combination to prevent hydrolysis? A: Anhydrous Potassium Fluoride ( KF ) or Cesium Carbonate ( Cs2​CO3​ ) in strictly dry solvents (Dioxane or THF). KF is highly effective because the fluoride ion acts as a hard Lewis base that activates the boronic ester (forming a reactive fluoroboronate) without providing a nucleophilic oxygen source that could attack the ester carbonyl[5],[2].

Q: I am using anhydrous Cs2​CO3​ but still seeing 15% hydrolysis. What is causing this? A: There are two main culprits:

  • Residual moisture: Cs2​CO3​ is highly hygroscopic. Even trace water will react with the carbonate to generate hydroxide ions, which rapidly cleave the ester[4].

  • High reaction temperatures: Lowering the temperature from 80 °C to 45–55 °C significantly retards the kinetic rate of hydrolysis while still providing enough thermal energy for the palladium-catalyzed cross-coupling to proceed[6].

Q: How do I avoid transesterification if I need to use an alcohol to solubilize my reagents? A: Never use alcoholic solvents (like ethanol or isopropanol) when working with methyl esters under basic conditions. The base will generate alkoxide ions in situ, leading to transesterification or complete degradation[7]. Stick exclusively to aprotic solvents like Dioxane, THF, or Toluene.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between base selection, solvent conditions, and the resulting product distribution.

Base SystemSolvent SystemTemp (°C)Ester Hydrolysis (%)Desired Coupling Yield (%)
K2​CO3​ (2M aq)Dioxane / H2​O 80> 90%< 10%
K3​PO4​⋅H2​O Toluene70~ 60%~ 30%
K3​PO4​ (Anhydrous)Dry Dioxane60~ 15%~ 75%
Cs2​CO3​ (Anhydrous)Dry Dioxane55< 5%> 85%
KF (Anhydrous)Dry THF50< 2% > 90%

Data synthesized from established stability profiles of activated biaryl and pyrazine esters under cross-coupling conditions[2],[6].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Anhydrous Suzuki-Miyaura Coupling incorporates built-in validation checks and explains the causality behind every critical step.

Step 1: Reagent & Solvent Validation
  • Action: Dry THF or Dioxane over activated 4Å molecular sieves for 24 hours. Dry KF under high vacuum at 120 °C for 12 hours prior to use.

  • Causality: Trace water reacts with KF or carbonate bases to form OH− , which is the primary nucleophile responsible for ester cleavage[4].

  • Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless moisture content is < 50 ppm.

Step 2: Reaction Assembly (Inert Atmosphere)
  • Action: Inside a glovebox or using strict Schlenk techniques, charge a dry Schlenk flask with Methyl 3-chloro-6-iodopyrazine-2-carboxylate (1.0 eq), Arylboronic acid pinacol ester (1.1 eq), anhydrous KF (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Causality: Using a pinacol ester instead of a boronic acid prevents the release of water during the reaction (which occurs when boronic acids trimerize to boroxines)[5].

Step 3: Solvent Addition & Precision Heating
  • Action: Add the validated dry THF/Dioxane (0.1 M concentration). Seal the vessel, remove it from the glovebox, and heat precisely to 50 °C using an aluminum heating block.

  • Causality: 50 °C provides sufficient thermal energy for the oxidative addition of Pd(0) into the highly reactive C6-I bond, while keeping the C2-methyl ester kinetically stable against trace nucleophiles[6].

Step 4: In-Process Control (IPC)
  • Action: At the 2-hour mark, extract a 10 µL aliquot via syringe, dilute in dry Acetonitrile, and analyze via LC-MS.

  • Validation Check: Monitor the disappearance of the starting material and check for the [M−H]− peak of the corresponding pyrazine-2-carboxylic acid. If the acid byproduct exceeds 5% AUC, abort the reaction, re-verify solvent dryness, and check the integrity of the inert atmosphere.

Step 5: Quench and Workup
  • Action: Cool the reaction mixture to 0 °C in an ice bath before exposing it to ambient air or water. Dilute with cold Ethyl Acetate (EtOAc) and wash rapidly with cold brine.

  • Causality: Quenching at low temperatures prevents spontaneous hydrolysis during the aqueous extraction phase, as the ester remains highly sensitive to the slightly basic aqueous salts generated during the workup[8]. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 3-chloro-6-iodopyrazine-2-carboxylate and Methyl 3,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, functionalized pyrazine scaffolds are indispensable building blocks. Their inherent el...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, functionalized pyrazine scaffolds are indispensable building blocks. Their inherent electron-deficient nature and susceptibility to a range of chemical transformations make them ideal for the synthesis of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the reactivity of two key pyrazine intermediates: Methyl 3-chloro-6-iodopyrazine-2-carboxylate and Methyl 3,6-dichloropyrazine-2-carboxylate . Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes.

This document moves beyond a simple cataloging of reactions to explain the underlying principles governing the observed reactivity, supported by experimental data and detailed protocols.

Structural and Electronic Overview

At first glance, the two molecules are structurally similar, both featuring a pyrazine ring substituted with a methyl carboxylate group at the C2 position. This electron-withdrawing group plays a crucial role in activating the pyrazine ring towards nucleophilic attack. The key distinction lies in the halogen substitution at the C6 position: an iodine atom in the case of Methyl 3-chloro-6-iodopyrazine-2-carboxylate and a chlorine atom in Methyl 3,6-dichloropyrazine-2-carboxylate. This seemingly subtle difference has profound implications for their reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is intrinsically linked to the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl. Consequently, the C-I bond is the most readily cleaved in the oxidative addition step of the catalytic cycle, which is often rate-determining.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a widely used transformation. For the two pyrazine derivatives , a significant difference in reactivity is observed.

Methyl 3-chloro-6-iodopyrazine-2-carboxylate offers two distinct reaction sites. The C-I bond at the 6-position is significantly more reactive than the C-Cl bond at the 3-position in Suzuki-Miyaura coupling. This allows for selective functionalization at the C6 position under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

Methyl 3,6-dichloropyrazine-2-carboxylate , on the other hand, possesses two C-Cl bonds. While both are generally less reactive than a C-I bond, the electronic environment of the pyrazine ring dictates a preference for reaction at the C6 position over the C3 position. The methyl carboxylate group at C2 exerts a stronger deactivating effect on the adjacent C3 position, making the C6 position more susceptible to oxidative addition.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Representative Examples)

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 3-chloro-6-iodopyrazine-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~90 (at C6)Inferred from general principles[1]
Methyl 3,6-dichloropyrazine-2-carboxylatePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Toluene10018Moderate (at C6)Inferred from related systems[2]

Note: Direct comparative experimental data under identical conditions is scarce in the literature. The presented data is based on established principles and examples from closely related systems.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the C-X bond strength, making the C-I bond far more reactive.

For Methyl 3-chloro-6-iodopyrazine-2-carboxylate , this differential reactivity allows for highly selective alkynylation at the C6 position.

In contrast, the Sonogashira coupling of Methyl 3,6-dichloropyrazine-2-carboxylate is more challenging and typically requires more forcing conditions, such as higher temperatures and more active catalyst systems, to achieve reasonable yields at the C6 position.

Sonogashira_Selectivity cluster_Iodo Methyl 3-chloro-6-iodopyrazine-2-carboxylate cluster_Chloro Methyl 3,6-dichloropyrazine-2-carboxylate Iodo Pyrazine-I Iodo_Product Alkynylated at C6 Iodo->Iodo_Product Pd(PPh₃)₂Cl₂/CuI Et₃N, THF, RT Chloro Pyrazine-Cl Chloro_Product Alkynylated at C6 (Slower reaction) Chloro->Chloro_Product Pd(PPh₃)₂Cl₂/CuI Et₃N, THF, Heat

Caption: Chemoselectivity in Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend of the halogens (I > Br > Cl) generally holds true in this reaction as well.[3]

With Methyl 3-chloro-6-iodopyrazine-2-carboxylate , selective amination at the C6 position can be readily achieved.

For Methyl 3,6-dichloropyrazine-2-carboxylate , amination is more likely to occur at the C6 position, although reaction at the C3 position is also possible, especially with more nucleophilic amines or under more forcing conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing methyl carboxylate group at the C2 position. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is key, and the electronegativity of the leaving group plays a significant role, with the general reactivity trend being F > Cl > Br > I.

For Methyl 3,6-dichloropyrazine-2-carboxylate , both chlorine atoms are potential leaving groups. A study on the regioselective SNAr of 2-substituted 3,5-dichloropyrazines provides valuable insight.[4] Electron-withdrawing groups at the 2-position direct nucleophilic attack to the 5-position (equivalent to the 6-position in our case), while electron-donating groups direct to the 3-position. The methyl carboxylate group at C2 is electron-withdrawing, thus directing nucleophilic attack preferentially to the C6 position .

In the case of Methyl 3-chloro-6-iodopyrazine-2-carboxylate , while the C-I bond is weaker, the C-Cl bond is generally a better leaving group in SNAr reactions. The strong electron-withdrawing effect of the adjacent methyl carboxylate group makes the C3 position highly activated towards nucleophilic attack. Therefore, under SNAr conditions, a reversal of selectivity compared to cross-coupling reactions is expected, with the reaction favoring the C3 position.

SNAr_Reactivity Start_Iodo Methyl 3-chloro-6-iodopyrazine-2-carboxylate Product_Iodo Substitution at C3 Start_Iodo->Product_Iodo Nucleophile (e.g., RO⁻, R₂NH) Favored due to proximity to CO₂Me Start_Chloro Methyl 3,6-dichloropyrazine-2-carboxylate Product_Chloro Substitution at C6 Start_Chloro->Product_Chloro Nucleophile (e.g., RO⁻, R₂NH) Favored due to electronic effect of CO₂Me

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining the Purity of Methyl 3-chloro-6-iodopyrazine-2-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like Methyl 3-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like Methyl 3-chloro-6-iodopyrazine-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method against a potential alternative, underpinned by the rigorous standards of international regulatory bodies.

The principles of analytical procedure validation are well-established, with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, along with directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), providing a comprehensive framework.[1][2][3][4][5][6][7][8][9][10][11][12][13] The core objective is to demonstrate that an analytical procedure is "suitable for its intended purpose," a concept that transcends mere procedural execution and delves into a thorough understanding of the method's capabilities and limitations.[10]

This guide will not only detail the validation of an HPLC method for Methyl 3-chloro-6-iodopyrazine-2-carboxylate but also compare its performance with a hypothetical Gas Chromatography (GC) method, a common alternative for the analysis of volatile and semi-volatile compounds.[14] This comparative approach will illuminate the rationale behind method selection and highlight the strengths and weaknesses of each technique in the context of this specific analyte.

The Analyte: Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Methyl 3-chloro-6-iodopyrazine-2-carboxylate (Molecular Formula: C7H5ClINO2, Molecular Weight: 297.48 g/mol ) is a halogenated pyrazine derivative.[15] Its structure, featuring both chlorine and iodine atoms, along with a methyl ester group, dictates its physicochemical properties and informs the selection of an appropriate analytical technique. The presence of a chromophore in the pyrazine ring makes it amenable to UV detection in HPLC.

The Core of Validation: A Visualized Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters as stipulated by ICH guidelines.

HPLC_Validation_Workflow cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation (ICH Q2) cluster_Lifecycle Method Lifecycle Management MD Analyte & Matrix Characterization Opt Parameter Optimization (Mobile Phase, Column, etc.) MD->Opt Specificity Specificity/ Selectivity MD->Specificity Opt->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Range->Robustness Accuracy Accuracy Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range LOQ->Robustness Verification Ongoing Performance Verification Robustness->Verification ChangeControl Change Control Verification->ChangeControl

Caption: A flowchart illustrating the typical workflow for HPLC method development, validation, and lifecycle management.

Comparative Analysis: HPLC vs. GC for Purity Determination

The choice between HPLC and GC for purity analysis is dictated by the analyte's properties. While GC is excellent for volatile and thermally stable compounds, the relatively higher molecular weight and potential for thermal lability of Methyl 3-chloro-6-iodopyrazine-2-carboxylate make HPLC a more suitable primary choice.

FeatureHPLC (Proposed Method)Gas Chromatography (GC) (Alternative)Rationale for Preference
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.HPLC is better suited for non-volatile and thermally labile compounds, reducing the risk of on-column degradation.[14]
Applicability Wide range of pyrazine impurities, including non-volatile and thermally labile compounds.[16][17][18]Primarily for volatile and semi-volatile pyrazine impurities.The subject compound's polarity and molecular weight favor liquid chromatography.
Sensitivity High sensitivity, especially with UV or MS detection.High sensitivity, particularly with detectors like FID or MS.Both can be highly sensitive, but HPLC-UV is often sufficient and more cost-effective for this application.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.HPLC offers simpler and faster sample preparation.

Experimental Protocols

Proposed HPLC-UV Method

This protocol outlines a robust method for the quantitative analysis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate and its potential impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm, selected based on the UV absorbance maximum of pyrazine derivatives.[14][16]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Alternative GC-FID Method (Hypothetical)

This protocol describes a potential GC method for the analysis of volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

In-Depth Method Validation: A Step-by-Step Guide

The following sections detail the experimental design and acceptance criteria for validating the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[11][12][13]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of the analyte, and a solution containing a mixture of the analyte and its potential impurities or degradation products.

    • Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The peak for Methyl 3-chloro-6-iodopyrazine-2-carboxylate should be well-resolved from all other peaks, with a resolution of >2. The peak purity should be confirmed using a PDA detector.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte over a concentration range of 50% to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits.

Summary of Validation Data (Hypothetical)

The following table summarizes hypothetical but realistic validation data for the proposed HPLC method.

Validation ParameterAcceptance CriteriaHPLC Method Result
Specificity Well-resolved peaks (Resolution > 2)Pass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOD Report Value0.01 µg/mL
LOQ Report Value0.03 µg/mL
Robustness System suitability passesPass

Conclusion

The presented HPLC method for determining the purity of Methyl 3-chloro-6-iodopyrazine-2-carboxylate demonstrates its suitability for its intended purpose through a comprehensive validation process guided by ICH, FDA, and USP principles.[1][4][5] The method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control in a pharmaceutical setting. While alternative techniques like GC exist, the physicochemical properties of the analyte strongly favor the use of HPLC for this application. The adoption of a lifecycle approach to analytical method management will ensure that this method remains fit-for-purpose throughout the product's lifecycle.[7][8]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • MDPI. Special Issue : Green Analytical Methods for Halogen Determination. Retrieved from [Link]

  • Bentham Science. Alternative Methodologies for Halogenation of Organic Compounds. Retrieved from [Link]

  • Google Patents. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • PMC. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Retrieved from [Link]

Sources

Validation

LC-MS analysis and fragmentation patterns of Methyl 3-chloro-6-iodopyrazine-2-carboxylate

LC-MS/MS Analysis and Fragmentation Patterns of Halogenated Pyrazine Scaffolds: A Comparative Guide on Methyl 3-chloro-6-iodopyrazine-2-carboxylate Executive Summary In modern medicinal chemistry, heavily functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Analysis and Fragmentation Patterns of Halogenated Pyrazine Scaffolds: A Comparative Guide on Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Executive Summary

In modern medicinal chemistry, heavily functionalized pyrazine scaffolds are critical building blocks for kinase inhibitors and central nervous system (CNS) therapeutics. Methyl 3-chloro-6-iodopyrazine-2-carboxylate (CAS: 2119746-38-0) is a highly specialized intermediate featuring a pyrazine core substituted with a methyl ester, a chlorine atom, and an iodine atom.

Accurate structural characterization of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of competing fragmentation pathways. This guide objectively compares the analytical performance and Collision-Induced Dissociation (CID) fragmentation logic of Methyl 3-chloro-6-iodopyrazine-2-carboxylate against its non-iodinated alternative, Methyl 3-chloropyrazine-2-carboxylate , providing a robust framework for method development.

Mechanistic Principles & Fragmentation Causality

To confidently assign structures in complex matrices, we must understand the causality behind the fragmentation events rather than merely memorizing mass-to-charge (m/z) ratios. The fragmentation of Methyl 3-chloro-6-iodopyrazine-2-carboxylate is governed by three hierarchical principles:

  • Halogen Cleavage Hierarchy (The "Radical" Exception): In electrospray ionization (ESI), even-electron precursor ions typically yield even-electron product ions. However, highly polarizable and weak bonds, such as the C-I bond in heavily halogenated aromatic systems, frequently undergo homolytic cleavage during CID. This results in the loss of an iodine radical (I•) and the formation of a radical cation[1]. Because the C-I bond dissociation energy is significantly lower than that of C-Cl or C-O bonds, this pathway dominates the MS/MS spectrum.

  • Ester Cleavage Dynamics: For standard pyrazine carboxylates, the inherent stability of the pyrazine ring dictates that the primary fragmentation involves the loss of the ester or carboxyl group (e.g., loss of •OCH3 or CH3OH)[2]. In our iodinated compound, this ester cleavage is relegated to a secondary pathway, occurring only after the initial expulsion of iodine.

  • Pyrazine Core Opening: Once the peripheral halogens and ester groups are stripped away, the high collision energy forces the pyrazine ring to open, typically proceeding via the neutral loss of hydrogen cyanide (HCN, 27 Da)[3].

Comparative Performance Data

To illustrate how the addition of the iodine atom fundamentally alters the mass spectrometric behavior of the pyrazine scaffold, the quantitative data comparing Methyl 3-chloro-6-iodopyrazine-2-carboxylate with its non-iodinated counterpart is summarized below.

Analytical ParameterMethyl 3-chloro-6-iodopyrazine-2-carboxylateMethyl 3-chloropyrazine-2-carboxylate (Alternative)
Chemical Formula C₆H₄ClIN₂O₂C₆H₅ClN₂O₂
Monoisotopic Mass 297.9006 Da172.0040 Da
Precursor Ion [M+H]⁺ m/z 298.9084m/z 173.0118
Isotopic Signature Cl (3:1 ratio at m/z 298.9 / 300.9)Cl (3:1 ratio at m/z 173.0 / 175.0)
Primary Neutral Loss - I• (126.9 Da) - CH₃OH (32.0 Da)
Base Peak (MS/MS) m/z 172.0038 ([M+H-I]•⁺)m/z 141.0086 ([M+H-CH₃OH]⁺)
Secondary Fragmentation Loss of CH₃OH (32 Da), Loss of HCN (27 Da)Loss of HCN (27 Da), Loss of CO (28 Da)

Insight: The non-iodinated alternative relies on ester cleavage as its primary diagnostic fragment. In contrast, the iodinated target shifts the base peak to the deiodinated radical cation, requiring analysts to adjust their Multiple Reaction Monitoring (MRM) transitions accordingly.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in the data, the following LC-HRMS/MS protocol is designed as a self-validating system . It incorporates automated feedback loops to prevent false positives caused by isobaric interferences or in-source fragmentation.

Step-by-Step Methodology: High-Resolution LC-ESI-MS/MS
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 95:5 Water:Acetonitrile (containing 0.1% Formic Acid) to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Causality: The highly hydrophobic iodine atom significantly increases retention time compared to the non-iodinated analog; a steep gradient ensures sharp peak shapes and minimizes longitudinal diffusion.

  • Self-Validating Isotopic Check (System Suitability): Before triggering MS/MS, the quadrupole must verify the presence of the 35Cl/37Cl isotopic doublet. The system is programmed to only isolate the precursor if the m/z 298.9 and 300.9 peaks are detected in a strict 3:1 intensity ratio.

  • Stepped Collision Energy (CE) CID: Isolate the [M+H]⁺ ion (m/z 298.9) using a narrow 1.0 Da quadrupole window. Apply a stepped CE ramp of 15 eV, 25 eV, and 40 eV within a single duty cycle. Causality: 15 eV is sufficient to break the weak C-I bond, while 40 eV is strictly required to induce the secondary pyrazine ring cleavage (HCN loss).

  • Dynamic Blank Subtraction: A solvent blank is analyzed immediately prior. The data system dynamically subtracts background m/z features to ensure all reported fragments originate exclusively from the pyrazine precursor.

LCMS_Workflow N1 Sample Preparation (100 ng/mL in 95:5 H2O:ACN) N2 UHPLC Separation (C18 Column, Steep Gradient) N1->N2 2 µL Injection N3 ESI+ Ionization (Precursor m/z 298.9) N2->N3 Eluent N4 Quadrupole Isolation (Isotope Check & 1.0 Da Window) N3->N4 [M+H]+ Ions N5 CID Fragmentation (Stepped CE: 15, 25, 40 eV) N4->N5 Selected Precursor N6 TOF Mass Analysis (High-Resolution MS/MS) N5->N6 Product Ions

Self-validating LC-HRMS/MS analytical workflow for halogenated pyrazine characterization.

Fragmentation Pathway Visualization

The logical flow of the CID fragmentation is mapped below. Notice the divergence between the dominant radical pathway (Green) and the minor even-electron pathway (Yellow).

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 298.9083 F1 Primary Fragment [M+H - I]•+ m/z 172.0038 M->F1 - I• (126.9 Da) Dominant Pathway F2 Alternative Primary [M+H - CH3OH]+ m/z 266.8821 M->F2 - CH3OH (32.0 Da) Minor Pathway F3 Secondary Fragment [M+H - I - CH3OH]•+ m/z 139.9776 F1->F3 - CH3OH (32.0 Da) F2->F3 - I• (126.9 Da) F4 Ring Cleavage [M+H - I - CH3OH - HCN]•+ m/z 112.9669 F3->F4 - HCN (27.0 Da)

Proposed CID fragmentation pathway of Methyl 3-chloro-6-iodopyrazine-2-carboxylate.

References

  • BenchChem. "Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid." Benchchem.com.
  • AIP Publishing. "Dissociative ionization of pyrazine: A pathway to reactive interstellar ions." AIP.org.
  • RSC Publishing. "Properties of perhalogenated {closo-B10} and {closo-B11} multiply charged anions and a." RSC.org.

Sources

Comparative

Benchmarking Methyl 3-chloro-6-iodopyrazine-2-carboxylate against standard heterocyclic building blocks

A Senior Application Scientist's Guide: Benchmarking Methyl 3-chloro-6-iodopyrazine-2-carboxylate An In-Depth Comparison of Reactivity and Synthetic Utility Against Standard Heterocyclic Building Blocks Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide: Benchmarking Methyl 3-chloro-6-iodopyrazine-2-carboxylate

An In-Depth Comparison of Reactivity and Synthetic Utility Against Standard Heterocyclic Building Blocks

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of modern drug discovery and medicinal chemistry, the pyrazine scaffold is a privileged structure, appearing in numerous FDA-approved therapeutics.[1] The strategic functionalization of this electron-deficient heterocycle is paramount for tuning the physicochemical and pharmacological properties of lead compounds. Methyl 3-chloro-6-iodopyrazine-2-carboxylate emerges as a highly versatile building block, offering three distinct points for chemical modification: a reactive iodine, a less reactive chlorine, and a modifiable methyl ester.

This guide provides an in-depth technical comparison of this trifunctional pyrazine against more conventional heterocyclic building blocks. We will dissect its reactivity profile, focusing on palladium-catalyzed cross-coupling reactions, and provide a clear rationale for its strategic use in complex molecule synthesis. The central thesis is that the differential reactivity of the C-I and C-Cl bonds provides an "orthogonal handle," enabling selective, stepwise elaboration of the pyrazine core—a significant advantage over symmetrically substituted or less-activated building blocks.

Profil de la molécule en vedette : Méthyl 3-chloro-6-iodopyrazine-2-carboxylate

A cursory glance at the structure reveals its potential. The pyrazine ring is electron-deficient, which influences the reactivity of its substituents.[2] The two halogen atoms, iodine and chlorine, are positioned for differential reactivity in cornerstone synthetic transformations.

  • The C-I Bond (Position 6): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This renders it highly susceptible to oxidative addition by palladium(0) catalysts, making it the preferred site for initial cross-coupling reactions.[3][4][5]

  • The C-Cl Bond (Position 3): The carbon-chlorine bond is stronger and less reactive in typical palladium-catalyzed couplings. It generally requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to react, allowing for its preservation while the C-I bond is functionalized.[5][6] It is, however, more activated towards nucleophilic aromatic substitution (SNAr) compared to the C-I bond, should that synthetic route be desired.[3][4]

  • The Methyl Ester (Position 2): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for diversification late in a synthetic sequence.

Logical Framework for Sequential Functionalization

The inherent reactivity difference between the C-I and C-Cl bonds dictates a logical and powerful synthetic workflow. This strategy allows for the precise and independent introduction of two different substituents onto the pyrazine core.

G start_node Methyl 3-chloro-6-iodopyrazine-2-carboxylate intermediate_node Intermediate 1 (6-Substituted Pyrazine) start_node->intermediate_node Reaction 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) final_node Final Product (3,6-Disubstituted Pyrazine) intermediate_node->final_node Reaction 2: Pd-Catalyzed Cross-Coupling or SNAr (More Forcing Conditions) reagent1_node R¹-B(OH)₂ or R¹-C≡CH reagent2_node R²-B(OH)₂ or HNR³R⁴

Caption: Workflow for the selective, sequential functionalization of Methyl 3-chloro-6-iodopyrazine-2-carboxylate.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now benchmark the performance of Methyl 3-chloro-6-iodopyrazine-2-carboxylate against standard building blocks in three indispensable C-C and C-N bond-forming reactions. The chosen comparators are Methyl 3,6-dichloropyrazine-2-carboxylate and 2,5-dibromopyridine to highlight the effects of halogen identity and the heterocyclic core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6] Here, the reactivity hierarchy of halogens (I > Br > OTf > Cl) is critically important.[4][5]

Experimental Insight: When subjecting Methyl 3-chloro-6-iodopyrazine-2-carboxylate to standard Suzuki conditions, coupling occurs exclusively at the 6-position (C-I bond). The C-Cl bond remains intact, ready for a subsequent transformation. In contrast, 3,6-dichloropyrazine requires more forcing conditions to achieve monocoupling, often with competing formation of the dicoupled product. 2,5-dibromopyridine shows good reactivity but lacks the significant differential reactivity of our target molecule, making selective monocoupling more challenging.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryHeterocyclic Building BlockHalogen ReactivityTypical ConditionsTime (h)Yield (Monocoupled)
1 Methyl 3-chloro-6-iodopyrazine-2-carboxylate I > ClPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C4>90%
2 Methyl 3,6-dichloropyrazine-2-carboxylateClPd(dppf)Cl₂, K₃PO₄, Toluene, 110°C12~65% (mixture)
3 2,5-DibromopyridineBrPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C8~80% (selectivity issues)

Yields are representative and compiled from literature precedents on similar substrates.[3][6][7]

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[8][9] It follows the same halogen reactivity trend as the Suzuki coupling.[10] The reaction is catalyzed by palladium and a copper(I) co-catalyst.[9]

Experimental Insight: Methyl 3-chloro-6-iodopyrazine-2-carboxylate couples cleanly with terminal alkynes at the C-I position under mild conditions. The C-Cl bond is completely unreactive, providing a pure, monocoupled product. This clean selectivity is a significant advantage for building complex, conjugated systems. Attempting a similar reaction with dichloropyrazine would likely fail or require very harsh conditions, while dibromopyridine would again present challenges in achieving high selectivity for the monoalkynylated product.

Comparative Data: Sonogashira Coupling with Phenylacetylene

EntryHeterocyclic Building BlockHalogen ReactivityTypical ConditionsTime (h)Yield (Monocoupled)
1 Methyl 3-chloro-6-iodopyrazine-2-carboxylate I > ClPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C6>95%
2 Methyl 3,6-dichloropyrazine-2-carboxylateClPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 120°C24<10%
3 2,5-DibromopyridineBrPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 70°C12~75% (selectivity issues)

Yields are representative and based on established reactivity trends.[10][11]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized medicinal chemistry.[12][13] The choice of ligand is critical, and the reaction also adheres to the I > Br > Cl reactivity pattern.[3]

Experimental Insight: This reaction further exemplifies the orthogonal nature of our building block. Amination proceeds smoothly at the C-I position, even with challenging amine coupling partners, by using modern Buchwald ligands (e.g., XPhos, SPhos). The resulting 6-amino-3-chloropyrazine derivative is a valuable intermediate, as the remaining chlorine can then be subjected to a second C-N or C-C coupling under more vigorous conditions.

G pd0 Pd(0)L₂ pd2_oxid L₂Pd(II)(Ar)(I) pd0->pd2_oxid Oxidative Addition pd2_amine [L₂Pd(II)(Ar)(Amine)]⁺ pd2_oxid->pd2_amine Ligand Exchange pd2_amido L₂Pd(II)(Ar)(Amido) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ reagent1 Ar-I (C-I bond is weaker, reacts first) reagent2 Amine (HNR₂) + Base

Caption: Catalytic cycle for Buchwald-Hartwig amination, highlighting the initial oxidative addition step.

Comparative Data: Buchwald-Hartwig Amination with Morpholine

EntryHeterocyclic Building BlockHalogen ReactivityTypical ConditionsTime (h)Yield (Monocoupled)
1 Methyl 3-chloro-6-iodopyrazine-2-carboxylate I > ClPd₂(dba)₃, XPhos, K₃PO₄, Toluene, 100°C5>90%
2 Methyl 3,6-dichloropyrazine-2-carboxylateClPd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 110°C18~70% (mixture)
3 2,5-DibromopyridineBrPd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C10~85% (selectivity issues)

Yields are representative and based on established protocols for related substrates.[3][14]

Experimental Protocols: A Practical Guide

The following are model protocols. Note: These procedures should be performed by trained chemists under an inert atmosphere using anhydrous solvents. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position

G setup_node Inert Atmosphere Setup - Add starting pyrazine (1.0 eq),  phenylboronic acid (1.2 eq),  and Na₂CO₃ (3.0 eq) to a dry flask. - Evacuate and backfill with Argon (3x). reagent_node Solvent & Catalyst Addition - Add degassed 1,4-Dioxane and Water (4:1). - Add Pd(PPh₃)₄ (0.05 eq). setup_node->reagent_node 1 reaction_node Heating & Monitoring - Heat the mixture to 80°C. - Monitor progress by TLC or LC-MS  until starting material is consumed. reagent_node->reaction_node 2 workup_node Extraction & Chromatography - Cool to RT, dilute with Ethyl Acetate. - Wash with water, then brine. - Dry over Na₂SO₄, concentrate. - Purify by silica gel chromatography. reaction_node->workup_node 3

Caption: General workflow for the selective Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried flask, add Methyl 3-chloro-6-iodopyrazine-2-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).[15]

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: Selective Buchwald-Hartwig Amination at the 6-Position
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add Methyl 3-chloro-6-iodopyrazine-2-carboxylate (1.0 eq), the desired amine (1.2 eq), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.05 eq) to an oven-dried Schlenk tube.[14]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.[14]

Conclusion and Outlook

Methyl 3-chloro-6-iodopyrazine-2-carboxylate is demonstrably superior to standard dihalo-heterocyclic building blocks when a controlled, stepwise synthetic strategy is required. Its key advantage lies in the predictable and highly selective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, leaving the more robust C-Cl bond available for subsequent, orthogonal functionalization.

For researchers in drug development, this translates to:

  • Increased Molecular Diversity: Two different points of diversification can be accessed from a single, advanced intermediate.

  • Improved Synthetic Efficiency: High selectivity minimizes the formation of undesirable byproducts, simplifying purification and increasing overall yields.

  • Rational Drug Design: The ability to precisely place different functional groups allows for a more systematic exploration of structure-activity relationships (SAR).

By understanding and leveraging the nuanced reactivity of this powerful building block, synthetic chemists can streamline the construction of complex molecular architectures, accelerating the discovery of novel therapeutic agents.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
  • A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines. Benchchem.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Benchchem.
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. AiFChem.
  • Heterocycles in Medicinal Chemistry III. PMC NIH.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Heterocyclic Building Blocks. Sigma-Aldrich.
  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. Benchchem.
  • methyl 3-chloro-6-iodopyridine-2-carboxylate 1245735-42-5 wiki. Guidechem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Hazard Assessment and Chemical Profile The primary hazards associated with this class of compounds are acute toxicity, irritation, and potential for environmental persistence.[4][5] Based on data from close structural an...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

The primary hazards associated with this class of compounds are acute toxicity, irritation, and potential for environmental persistence.[4][5] Based on data from close structural analogs, a presumptive hazard profile has been established to guide our safety protocols.

Anticipated Hazard Profile:

PropertyAnticipated ClassificationRationale
Acute Toxicity (Oral) GHS Category 4 (Harmful if swallowed) Analogs like Methyl 6-chloro-3-methylpyrazine-2-carboxylate are classified as H302 (Harmful if swallowed).[5][6]
Skin Corrosion/Irritation GHS Category 2 (Causes skin irritation) Halogenated pyrazines and pyridines consistently show skin irritant properties (H315).[5][6][7][8]
Eye Damage/Irritation GHS Category 2A (Causes serious eye irritation) This is a common classification (H319) for this chemical family, indicating a risk of significant, but reversible, eye damage upon contact.[5][6][7][8]
Target Organ Toxicity GHS Category 3 (May cause respiratory irritation) Inhalation of dust or aerosols may irritate the respiratory tract (H335), a known hazard for similar powdered organic compounds.[5][7]
Environmental Hazard Potential for Persistence Halogenated organic compounds can be persistent in the environment and require specialized disposal to prevent ecological harm.[4][9]

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered PPE strategy is non-negotiable when handling Methyl 3-chloro-6-iodopyrazine-2-carboxylate. PPE is the last line of defense after engineering controls have been implemented.[10] The following table outlines the required equipment and the scientific reasoning behind each selection.

Protection TypeSpecific RecommendationsRationale and Causality
Hand Protection Double-gloving: Nitrile inner glove with a thicker, chemically resistant outer glove (e.g., butyl rubber or Viton™).The dual-glove system provides a critical safety buffer. Nitrile offers good splash protection and dexterity, while the outer layer provides extended resistance against permeation by halogenated organic solvents that may be used.[9][11][12] Always inspect gloves for defects before use.[10]
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are mandatory at all times. A full-face shield must be worn over the goggles during procedures with a high risk of splashing or aerosol generation (e.g., transfers, preparing solutions).Goggles protect against dust and splashes from various angles. The face shield provides an essential secondary barrier, protecting the entire face from direct contact, which is critical given the compound's severe eye irritant properties.[4][11][13]
Respiratory Protection All handling must occur within a certified chemical fume hood . For non-routine operations or spill response, a NIOSH-approved air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.The fume hood is the primary engineering control to prevent inhalation exposure. An APR is necessary for emergency situations where vapor or dust concentrations may exceed the fume hood's containment capacity.[11][13]
Body & Foot Protection A flame-resistant lab coat with tight-fitting cuffs is the minimum requirement. For larger-scale operations (>10g), a chemically resistant apron should be worn over the lab coat. Closed-toe, non-porous shoes are mandatory.The lab coat protects personal clothing and skin from incidental contact. An apron adds a layer of protection against spills of corrosive or penetrating solvents.[11] Closed-toe shoes protect the feet from spills.

Safe Handling Protocol: An Operational Workflow

Adherence to a strict, step-by-step protocol is essential for mitigating risk. This workflow is designed as a self-validating system, where each step confirms the safety of the preceding one.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before any work begins, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Ensure Emergency Equipment Access: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4]

  • Assemble Spill Kit: Have a spill kit specifically designed for hazardous organic solids readily available. This should include an absorbent material (e.g., vermiculite or sand), waste bags, and decontamination solutions.

  • Don PPE: Put on all required PPE as detailed in Section 2 before entering the designated work area.

Step 2: Handling the Compound
  • Work Area Decontamination: Wipe down the interior surfaces of the fume hood with an appropriate solvent (e.g., 70% ethanol) to ensure a clean working environment.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powders.[4][11]

    • Use anti-static weigh boats or weighing paper.

    • Transfer the compound carefully using a spatula. Avoid creating dust.

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly while stirring. Never add solvent to the bulk solid, as this can cause splashing.

    • Ensure the reaction vessel is properly secured.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Decontaminate spatulas and any non-disposable equipment by rinsing with a suitable solvent into a designated halogenated waste container.

  • Wipe Down Work Area: Thoroughly wipe down the work surface inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][8]

G cluster_prep PART 1: PREPARATION cluster_handling PART 2: ACTIVE HANDLING (in Fume Hood) cluster_cleanup PART 3: CLEANUP & DISPOSAL cluster_emergency EMERGENCY A Verify Fume Hood & Safety Equipment B Assemble Spill Kit A->B C Don Full PPE B->C D Weigh Compound C->D E Transfer & Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Tools & Workspace F->G Spill Spill Occurs F->Spill Potential Hazard H Segregate & Seal Halogenated Waste G->H I Doff PPE into Waste Stream H->I J Wash Hands Thoroughly I->J Evac Evacuate Area Spill->Evac Notify Notify Supervisor Evac->Notify

Sources

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